Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate (CAS: 2377031-94-0) is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group and a functionalized triazine moiety. The molecular weight is 313.8 g/mol, and its structure includes a 4-chloro-1,3,5-triazine ring linked via a methylamino-methyl group to the pyrrolidine nitrogen . This compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for the development of bioactive molecules.
The tert-butyl carbamate (Boc) group serves as a protective group for the pyrrolidine nitrogen, enabling selective functionalization of the triazine moiety.
Properties
IUPAC Name |
tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-6-5-10(8-20)7-19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDLYOBBOCOZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. One common approach is the reaction of 4-chloro-1,3,5-triazin-2-yl with methylamine to form the corresponding methylamino tert-butyl group and the pyrrolidine-1-carboxylate moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can participate in substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed: The reactions can yield a variety of products, including amines , alcohols , esters , and carboxylic acids , depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: Potential medical applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous tert-butyl pyrrolidine/piperidine carboxylates and triazine/pyrazine derivatives.
Structural Analogues with Varied Heterocyclic Substituents
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate (CAS: 2378503-91-2) Molecular Formula: C₁₅H₂₁ClN₄O₃ Molecular Weight: 340.80 g/mol Key Differences: Replaces the 4-chloro-1,3,5-triazine group with a 5-chloropyrazine-2-carbonyl moiety.
tert-Butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate Molecular Formula: C₁₃H₁₉ClN₄O₃ (inferred from ) Molecular Weight: ~313–340 g/mol (varies by substituent) Key Differences: Lacks the methylamino-methyl linker present in the target compound, resulting in a shorter spacer between the triazine and pyrrolidine. This may reduce conformational flexibility and affect binding interactions in biological assays .
Analogues with Pyridine-Based Substituents
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structural Features : Substitutes triazine with a bromo-methoxy pyridine ring. The pyridine’s aromaticity and electron-donating methoxy group contrast with the electron-deficient triazine, influencing solubility and hydrogen-bonding capabilities .
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Key Attributes : Contains a propargyl ether-linked ester group instead of triazine. The alkyne moiety enables click chemistry applications, a feature absent in the target compound .
Analogues with Piperidine Cores
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate Structural Differences: Replaces the triazine group with a primary amine-terminated ethyl chain. The amine’s nucleophilicity makes this compound suitable for peptide coupling or Schiff base formation .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate | 2377031-94-0 | C₁₃H₁₉ClN₄O₃ (inferred) | 313.8 | 4-Chloro-1,3,5-triazine with methylamino linker |
| Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate | 2378503-91-2 | C₁₅H₂₁ClN₄O₃ | 340.80 | 5-Chloropyrazine carbonyl group |
| tert-Butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate | Not provided | C₁₃H₁₉ClN₄O₃ | ~313–340 | Direct triazine-pyrrolidine linkage |
| tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Not provided | C₁₇H₂₄BrN₃O₄ | ~414.3 (calculated) | Bromo-methoxy pyridine |
Biological Activity
Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate (CAS Number: 2378507-19-6) is a complex organic compound known for its unique structural features and potential biological activities. This compound features a pyrrolidine ring , a tert-butyl group , and a triazinyl moiety . Its synthesis involves multiple steps, typically starting with the preparation of the pyrrolidine ring followed by functionalization with 4-chloro-1,3,5-triazine.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₂ClN₅O₂ |
| Molecular Weight | 327.81 g/mol |
| CAS Number | 2378507-19-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Pyrrolidine : The pyrrolidine ring is synthesized using standard organic reactions.
- Functionalization : The pyrrolidine derivative is then reacted with 4-chloro-1,3,5-triazine in an organic solvent like dichloromethane or acetonitrile in the presence of a base such as triethylamine to yield the final product.
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine have shown promising results against cancer cell lines such as HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes. The presence of the triazine moiety is known to facilitate binding to various biological targets:
- Enzyme Targeting : It has been proposed that the compound may inhibit certain kinases or other enzymes involved in cancer progression.
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study on Antiproliferative Effects : A study demonstrated that triazine derivatives exhibited significant antiproliferative effects on multiple cancer cell lines. The mechanism was attributed to their ability to interfere with cellular signaling pathways .
- Toxicological Assessments : Toxicity studies conducted on related compounds indicated a favorable safety profile at therapeutic doses, although further investigations are necessary for comprehensive safety evaluations .
Research Applications
This compound is not only significant for its biological activity but also serves as a valuable building block in medicinal chemistry and materials science:
Medicinal Chemistry
It is utilized in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors.
Materials Science
The compound can be applied in developing novel materials with tailored properties for industrial applications.
Agrochemicals
This compound and its derivatives are also explored for their potential use in agrochemical formulations due to their biological activity against pests and pathogens.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate?
- Methodology : A stepwise approach involving nucleophilic substitution and coupling reactions is recommended. For example, tert-butyl pyrrolidine derivatives can react with 4-chloro-1,3,5-triazine precursors under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C to form the target compound. Purification via silica gel chromatography ensures high purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Combine multiple analytical techniques:
- HPLC (≥98% purity validation) .
- NMR spectroscopy (¹H/¹³C, DEPT, and 2D experiments like COSY/HSQC for unambiguous signal assignment) .
- Mass spectrometry (HRMS or ESI-MS for molecular weight confirmation) .
Q. What solvent systems are optimal for recrystallization to obtain high-quality crystals for X-ray studies?
- Methodology : Use mixed solvents such as dichloromethane/hexane or ethyl acetate/ethanol in a slow evaporation setup. Evidence from crystallographic studies suggests low-temperature (100 K) data collection improves resolution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria).
- Cross-validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .
- Use heteronuclear correlation experiments (HMBC/NOESY) to confirm spatial arrangements .
Q. What advanced techniques are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Conduct kinetic studies under varying conditions (solvent polarity, temperature) using in-situ monitoring (e.g., FTIR or Raman spectroscopy).
- Apply Design of Experiments (DoE) principles to optimize reaction parameters, as demonstrated in flow-chemistry frameworks .
Q. How can computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodology :
- Use Quantitative Structure-Property Relationship (QSPR) models integrated with quantum chemistry calculations (e.g., COSMO-RS).
- Validate predictions against experimental data from HPLC-derived logS values or shake-flask solubility tests .
Q. What crystallographic refinement protocols are most effective for resolving structural ambiguities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
